molecular formula C20H24N4O3S B2851810 N-((2-morpholinopyridin-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 1903653-59-7

N-((2-morpholinopyridin-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No.: B2851810
CAS No.: 1903653-59-7
M. Wt: 400.5
InChI Key: BIKYLRAXGHWKCQ-UHFFFAOYSA-N
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Description

N-((2-morpholinopyridin-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide: is a complex organic compound that features a combination of morpholine, pyridine, tetrahydrothiophene, and nicotinamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-morpholinopyridin-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves multiple steps:

  • Formation of the Pyridine Intermediate: : The initial step involves the synthesis of the 2-morpholinopyridin-3-yl intermediate. This can be achieved through a nucleophilic substitution reaction where morpholine is reacted with a suitable pyridine derivative under basic conditions.

  • Coupling with Nicotinamide: : The pyridine intermediate is then coupled with nicotinamide. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

  • Introduction of the Tetrahydrothiophene Group: : The final step involves the introduction of the tetrahydrothiophene group through an etherification reaction. This can be achieved by reacting the nicotinamide derivative with a tetrahydrothiophene alcohol under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale. This involves:

    Optimization of Reaction Conditions: Ensuring that the reactions proceed with high yield and purity, often through the use of automated reactors and continuous flow systems.

    Purification: Utilizing techniques such as crystallization, chromatography, and recrystallization to obtain the pure compound.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrothiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group in the nicotinamide moiety, converting it to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation of the tetrahydrothiophene group.

    Amines: From reduction of the nitro group in the nicotinamide moiety.

    Functionalized Pyridines: From substitution reactions on the pyridine ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science:

Biology and Medicine

    Drug Development: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Biological Probes: Used in the design of probes for studying biological processes at the molecular level.

Industry

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of N-((2-morpholinopyridin-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide Derivatives: Compounds like nicotinamide riboside and nicotinamide mononucleotide, which are involved in cellular metabolism and have therapeutic potential.

    Morpholine-Containing Compounds: Such as morpholine-based kinase inhibitors used in cancer therapy.

    Thiophene Derivatives: Compounds like thiophene-based drugs used for their anti-inflammatory and antimicrobial properties.

Uniqueness

N-((2-morpholinopyridin-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is unique due to its multi-functional structure, which allows it to interact with a variety of biological targets. This versatility makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c25-19(17-4-2-7-22-20(17)27-16-5-12-28-14-16)23-13-15-3-1-6-21-18(15)24-8-10-26-11-9-24/h1-4,6-7,16H,5,8-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKYLRAXGHWKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=C(C=CC=N2)C(=O)NCC3=C(N=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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